molecular formula C11H22O3 B14309304 Methyl 6-ethyl-6-hydroxyoctanoate CAS No. 117771-54-7

Methyl 6-ethyl-6-hydroxyoctanoate

Cat. No.: B14309304
CAS No.: 117771-54-7
M. Wt: 202.29 g/mol
InChI Key: NRZDFGLWUDUWER-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-6-hydroxyoctanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound features a hydroxyl group and an ethyl group attached to an octanoate chain, making it a unique molecule with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-ethyl-6-hydroxyoctanoate can be synthesized through several methods. One common approach involves the esterification of 6-ethyl-6-hydroxyoctanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reduction of 6-ethyl-6-oxooctanoic acid esters using alkali metal boron hydrides, followed by esterification with methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-6-hydroxyoctanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 6-ethyl-6-oxooctanoic acid.

    Reduction: Formation of 6-ethyl-6-hydroxyoctanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 6-ethyl-6-hydroxyoctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-ethyl-6-hydroxyoctanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity. The specific pathways and targets depend on the context of its use and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-hydroxyhexanoate: Similar structure but with a shorter carbon chain.

    Ethyl 6-hydroxyhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 6-ethyl-6-hydroxyheptanoate: Similar structure but with a shorter carbon chain.

Uniqueness

Methyl 6-ethyl-6-hydroxyoctanoate is unique due to its specific combination of a hydroxyl group and an ethyl group on an octanoate chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

CAS No.

117771-54-7

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

methyl 6-ethyl-6-hydroxyoctanoate

InChI

InChI=1S/C11H22O3/c1-4-11(13,5-2)9-7-6-8-10(12)14-3/h13H,4-9H2,1-3H3

InChI Key

NRZDFGLWUDUWER-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCCCC(=O)OC)O

Origin of Product

United States

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